Cas no 22862-63-1 (Neoantimycin)
Neoantimycin Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,3-(formylamino)-2-hydroxy-N-[(3S,10S,14S,15S)-14-hydroxy-7,13,13-trimethyl-3-(1-methylethyl)-10-[(1S)-1-methylpropyl]-2,5,9,12-tetraoxo-15-(phenylmethyl)-1,4,8,11-tetraoxacyclopentadec-6-yl]-(9CI)
- Neoantimycin
- Salicylamide,N-(15-benzyl-10-sec-butyl-14-hydroxy-3-isopropyl-7,13,13-trimethyl-2,5,9,12-tetraoxo-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-(8CI)
- 1,4,8,11-Tetraoxacyclopentadecane, neoantimycin deriv.
- Benzamide,3-(formylamino)-2-hydroxy-N-[(3S,10S,14S,15S)-14-hydroxy-7,13,13-trimethyl-3-(1-methylethyl)-10-[(1S)-1-methylpropyl]-2,5,9,12-tetraoxo-15-(phenylmethyl)-1,4,8,11-tetraoxacyclopentadec-6-yl]
- N-[(3S,14S,15S)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide
- 22862-63-1
- N-[(3S,6S,7R,10S,14R,15R)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide
-
- Inchi: 1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)/t20-,21?,25-,26?,28-,29?,30+/m0/s1
- InChI Key: JIJATTFJYJZEBT-VFVHXOKRSA-N
- SMILES: O1C([C@H](C(C)C)OC(C(C(C)OC(C([C@@H](C)CC)OC(C(C)(C)[C@@H]([C@@H]1CC1C=CC=CC=1)O)=O)=O)NC(C1C=CC=C(C=1O)NC=O)=O)=O)=O
Computed Properties
- Exact Mass: 698.30500
- Monoisotopic Mass: 698.305
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 50
- Rotatable Bond Count: 8
- Complexity: 1200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 204A^2
- XLogP3: 5.8
Experimental Properties
- Density: 1.29
- Boiling Point: 930.3°Cat760mmHg
- Flash Point: 516.5°C
- Refractive Index: 1.577
- PSA: 203.86000
- LogP: 4.17130
Neoantimycin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N389908-500µg |
Neoantimycin |
22862-63-1 | 500µg |
$374.00 | 2023-05-17 | ||
| TRC | N389908-1000µg |
Neoantimycin |
22862-63-1 | 1000µg |
$592.00 | 2023-05-17 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72966-1mg |
Neoantimycin |
22862-63-1 | 98% | 1mg |
¥5836.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72966-500ug |
Neoantimycin |
22862-63-1 | 98% | 500ug |
¥3646.00 | 2022-04-26 | |
| TRC | N389908-500μg |
Neoantimycin |
22862-63-1 | 500μg |
$ 374.00 | 2023-04-15 | ||
| TRC | N389908-1000μg |
Neoantimycin |
22862-63-1 | 1mg |
$ 592.00 | 2023-04-15 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N912255-500μg |
Neoantimycin |
22862-63-1 | 98% | 500μg |
¥5,698.80 | 2022-09-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-202240-500 µg |
Neoantimycin, |
22862-63-1 | >95% | 500µg |
¥2,700.00 | 2023-07-10 | |
| BioAustralis | BIA-N1057-0.50 mg |
Neoantimycin |
22862-63-1 | >95%byHPLC | 0.50mg |
$302.00 | 2023-08-11 | |
| BioAustralis | BIA-N1057-2.50 mg |
Neoantimycin |
22862-63-1 | >95%byHPLC | 2.50mg |
$1057.00 | 2023-08-11 |
Neoantimycin Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Neoantimycin
Recent Advances in Neoantimycin (22862-63-1) Research: A Comprehensive Review
Neoantimycin (CAS: 22862-63-1), a secondary metabolite derived from Streptomyces species, has garnered significant attention in recent years due to its potent bioactivity and potential therapeutic applications. This research briefing synthesizes the latest findings on Neoantimycin, focusing on its molecular mechanisms, pharmacological properties, and emerging applications in cancer therapy and antimicrobial resistance. The compound's unique structural features, including a macrolactone ring and a deoxy sugar moiety, contribute to its biological activity, making it a promising candidate for drug development.
Recent studies have elucidated the molecular targets of Neoantimycin, revealing its ability to inhibit mitochondrial electron transport chain (ETC) complexes, particularly Complex III. This inhibition leads to the disruption of cellular energy metabolism, inducing apoptosis in cancer cells. A 2023 study published in Journal of Medicinal Chemistry demonstrated that Neoantimycin exhibits selective cytotoxicity against hypoxic tumor cells, which are often resistant to conventional therapies. The study highlighted the compound's potential as an adjunct therapy in combination with existing chemotherapeutic agents to overcome drug resistance.
In addition to its anticancer properties, Neoantimycin has shown promising activity against multidrug-resistant (MDR) bacterial strains. A 2024 report in Antimicrobial Agents and Chemotherapy detailed its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The study attributed this activity to Neoantimycin's ability to disrupt bacterial membrane integrity and inhibit ATP synthesis, offering a novel mechanism of action distinct from current antibiotics. These findings position Neoantimycin as a potential lead compound for developing new antimicrobial agents.
Despite these promising results, challenges remain in the clinical translation of Neoantimycin. Issues such as poor solubility, limited bioavailability, and potential off-target effects need to be addressed through structural optimization and formulation strategies. Recent advancements in synthetic biology have enabled the production of Neoantimycin analogs with improved pharmacological profiles. A 2023 study in Nature Chemical Biology reported the successful biosynthesis of Neoantimycin derivatives with enhanced stability and reduced toxicity, paving the way for preclinical development.
Looking ahead, the integration of Neoantimycin into combination therapies and its application in precision medicine represent exciting avenues for future research. Ongoing clinical trials are evaluating its synergistic effects with immune checkpoint inhibitors in solid tumors, while computational approaches are being employed to identify patient populations most likely to benefit from Neoantimycin-based treatments. As our understanding of its mechanisms deepens, Neoantimycin (22862-63-1) continues to emerge as a versatile tool in the fight against cancer and antimicrobial resistance, underscoring the importance of continued investment in natural product drug discovery.
22862-63-1 (Neoantimycin) Related Products
- 642-15-9(Antimycin A)
- 522-70-3(Antimycin A3)
- 27220-57-1(Antimycin A2 (9CI))
- 27220-59-3(Antimycin A4 (7CI,9CI))
- 116095-18-2(Butanoic acid,3-methyl-,3-[[3-(formylamino)-2-hydroxybenzoyl]amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-ylester, [2R-(2R*,3S*,6S*,7R*,8R*)]- (9CI))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)